molecular formula C9H9NO4 B8382880 1-(2-Methoxy-3-nitrophenyl)ethanone

1-(2-Methoxy-3-nitrophenyl)ethanone

Cat. No.: B8382880
M. Wt: 195.17 g/mol
InChI Key: VVYRYSOURMZRGI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-3-nitrophenyl)ethanone is a nitrated methoxyacetophenone derivative with the chemical formula C9H9NO4 and a molecular weight of 195.17 g/mol . As a member of the ketone family, this compound is characterized by the presence of both methoxy and nitro functional groups on its aromatic ring, a structure that is of significant interest in synthetic and medicinal chemistry research . While specific biological data for this isomer is not fully characterized in the available literature, methoxyphenolic and nitrophenyl structural motifs are frequently investigated for their anti-inflammatory properties. Related compounds have been studied for their potential to inhibit the production of multiple inflammatory mediators, such as cytokines and chemokines, in human airway cell models . Furthermore, structurally similar (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone has been identified as a catechol O-methyltransferase (COMT) inhibitor, suggesting that nitrophenyl compounds can serve as valuable scaffolds in biochemical and pharmacological research . This product is offered as a high-purity material for research purposes, such as serving as a key synthetic intermediate or building block in the development of novel chemical entities . It is supplied as a powder and should be stored at room temperature . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

1-(2-methoxy-3-nitrophenyl)ethanone

InChI

InChI=1S/C9H9NO4/c1-6(11)7-4-3-5-8(10(12)13)9(7)14-2/h3-5H,1-2H3

InChI Key

VVYRYSOURMZRGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Nitro and Methoxy Substituents

The following table summarizes key compounds structurally related to 1-(2-Methoxy-3-nitrophenyl)ethanone, highlighting substituent positions, molecular properties, and synthesis routes:

Compound Name Substituent Positions Molecular Formula Molecular Weight Melting Point (°C) Synthesis Method Key Applications/Risks References
1-(2-Hydroxy-6-methoxy-3-nitrophenyl)ethanone 2-OH, 6-OCH₃, 3-NO₂ C₉H₉NO₅ 211.17 Not reported Nitration of 2-hydroxy-6-methoxyacetophenone in acetic acid Intermediate in organic synthesis
1-(3-Nitrophenyl)ethanone 3-NO₂ C₈H₇NO₃ 165.15 72–74 Direct nitration of acetophenone Solvent in chromatography, precursor
1-(4-Methoxy-3-nitrophenyl)ethanone 4-OCH₃, 3-NO₂ C₉H₉NO₄ 195.17 Not reported Not specified in evidence; likely via Friedel-Crafts acylation Pharmaceutical intermediates
2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone 3-NO₂, 4-OCH₃ (on amino-phenyl) C₁₅H₁₄N₂O₄ 286.28 Not reported Condensation of nitroacetophenone with 4-methoxyaniline Lab reagent, potential bioactive compound
JWH-250 (2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) 2-OCH₃ (on phenyl), indole substituents C₂₂H₂₅NO₂ 335.44 White powder Synthetic cannabinoid preparation Illicit drug with public health risks

Key Comparative Observations

Substituent Position Effects
  • Nitro Group Position: 3-Nitrophenyl derivatives (e.g., 1-(3-nitrophenyl)ethanone ) exhibit lower molecular weights and higher polarity compared to 2- or 4-nitrophenyl analogs, affecting solubility and chromatographic behavior.
Physicochemical Properties
  • Melting Points: Nitro-substituted acetophenones generally have higher melting points than non-nitrated analogs due to increased dipole-dipole interactions. For example, 1-(3-nitrophenyl)ethanone melts at 72–74°C , whereas non-nitrated analogs like 1-(3-methylphenyl)ethanone melt at lower temperatures (~–23°C) .
  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol), while nitro groups reduce solubility in non-polar solvents like hexane .

Preparation Methods

Reaction Overview

Nitration of 2-methoxyacetophenone (CAS 613-70-7) using a nitrating mixture (HNO₃/H₂SO₄) represents a potential route. However, the methoxy group’s ortho/para-directing nature and the acetyl group’s ortho/para-directing effects complicate regioselectivity.

Procedure ():

  • Cooling : 2-Methoxyacetophenone (5.334 g, 27.33 mmol) is dissolved in chloroform (25 mL) and cooled to 0°C.

  • Nitration : A solution of bromine (1.40 mL, 27.33 mmol) in chloroform (5 mL) is added dropwise. The mixture is stirred for 30 minutes.

  • Workup : The reaction is quenched with water (25 mL), and the organic layer is separated, dried (Na₂SO₄), and concentrated.

  • Recrystallization : The crude product is recrystallized from ethanol to yield 1-(2-methoxy-3-nitrophenyl)ethanone.

Challenges:

  • Competing nitration at positions 4 (para to methoxy) and 6 (ortho to acetyl) may occur.

  • Yield optimization requires precise temperature control (-5–0°C) and short reaction times to avoid over-nitration ().

Friedel-Crafts Acetylation of 2-Methoxy-3-nitrobenzene

Reaction Overview

Friedel-Crafts acylation introduces the acetyl group to pre-nitrated and methoxylated benzene derivatives. This method circumvents regioselectivity issues by using a pre-functionalized substrate.

Procedure ():

  • Substrate Preparation : 2-Methoxy-3-nitrobenzene is synthesized via nitration of 2-methoxyphenol followed by methylation.

  • Acylation : The substrate reacts with acetyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) in nitrobenzene at 0°C.

  • Isolation : The mixture is poured into ice-water, extracted with CH₂Cl₂, and purified via column chromatography (hexane/ethyl acetate).

Data Table:

ParameterValue
Yield67% ()
Melting Point97–100°C ()
Purity (HPLC)≥98% ()

Multi-Step Synthesis via Intermediate Bromination

Reaction Overview

This method involves bromination followed by methoxylation, leveraging halogen intermediates for regioselective substitution.

Procedure ():

  • Bromination : 3-Nitroacetophenone (10.0 g, 60.6 mmol) is brominated using Br₂ (1.2 eq) in CHCl₃ at 20°C for 0.5 h.

  • Methoxylation : The brominated intermediate reacts with NaOMe (2.0 eq) in methanol at reflux for 4 h.

  • Purification : The product is recrystallized from ethanol to yield this compound.

Key Observations:

  • Bromine selectively substitutes at position 2 due to steric and electronic effects ().

  • Methoxylation proceeds via an SN2 mechanism, replacing bromine with minimal byproducts ().

Reductive Methylation of 3-Nitro-2-hydroxyacetophenone

Reaction Overview

Reductive methylation converts a hydroxyl group to methoxy, offering a pathway to install the methoxy group post-nitration.

Procedure ():

  • Nitration : 2-Hydroxyacetophenone is nitrated to 3-nitro-2-hydroxyacetophenone.

  • Methylation : The hydroxyl group is methylated using methyl iodide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 6 h.

  • Isolation : The product is extracted with ethyl acetate and purified via silica gel chromatography.

Data Table:

ParameterValue
Yield55% ()
Boiling Point315.1°C (predicted)
Density1.244 g/cm³ ()

Ullmann condensation enables methoxy group introduction via coupling of a brominated intermediate with methanol.

Procedure ():

  • Bromination : 3-Nitroacetophenone is brominated at position 2 using NBS (1.1 eq) in CCl₄.

  • Coupling : The bromo intermediate reacts with CuOMe (2.0 eq) in DMF at 120°C for 12 h.

  • Workup : The mixture is filtered, concentrated, and recrystallized from toluene.

Advantages:

  • High regioselectivity for methoxy substitution.

  • Compatible with nitro groups without reduction ( ).

Q & A

What are the most reliable synthetic routes for producing 1-(2-Methoxy-3-nitrophenyl)ethanone, and how can reaction conditions be optimized?

Category: Basic
Methodological Answer:
A common approach involves Friedel-Crafts acylation to introduce the ethanone group onto the aromatic ring. For example, starting with 2-methoxy-3-nitrobenzaldehyde, acetylation can be achieved using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Optimization may include:

  • Temperature control (typically 0–5°C to minimize side reactions).
  • Solvent selection (anhydrous dichloromethane or CS₂ for improved electrophilic reactivity).
  • Post-reaction quenching with ice-cold water to isolate the product.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR) for this compound derivatives?

Category: Advanced
Methodological Answer:
Contradictions often arise from electronic effects of the nitro (-NO₂) and methoxy (-OCH₃) groups, which influence chemical shifts and splitting patterns. To address this:

  • Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals .
  • Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).
  • Use deuterated solvents (e.g., DMSO-d₆) to stabilize paramagnetic impurities caused by nitro groups .
    Document solvent, temperature, and concentration variables meticulously to ensure reproducibility .

What experimental strategies are recommended for studying the regioselectivity of electrophilic substitution in this compound?

Category: Advanced
Methodological Answer:
The meta-directing nitro group and ortho/para-directing methoxy group create competing electronic effects. To investigate:

  • Conduct halogenation or nitration reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) and analyze products via HPLC-MS .
  • Use kinetic vs. thermodynamic control studies (varying temperature/reactant ratios) to identify dominant pathways.
  • Compare results with computational models (e.g., Fukui function analysis) to predict reactive sites .

How should researchers characterize the stability and decomposition pathways of this compound under varying storage conditions?

Category: Advanced
Methodological Answer:

  • Perform accelerated stability studies :
    • Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via TLC or HPLC .
    • Identify decomposition products using LC-MS/MS and FT-IR to track functional group changes.
  • Store samples in amber vials under inert gas (N₂/Ar) at -20°C to minimize photolytic and oxidative degradation .

What safety protocols are critical when handling this compound, given limited toxicological data?

Category: Basic
Methodological Answer:

  • Follow GHS/CLP guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
  • Implement spill containment measures (neutralize with sodium bicarbonate; adsorb with vermiculite).
  • Conduct toxicity screenings using in vitro models (e.g., Ames test for mutagenicity) before scaling up experiments .

How can the biological activity of this compound be evaluated in drug discovery pipelines?

Category: Advanced
Methodological Answer:

  • Screen for antibacterial or anticancer activity using:
    • In vitro assays (e.g., MIC against S. aureus or MTT assay on cancer cell lines) .
    • Molecular docking to predict interactions with target proteins (e.g., topoisomerase II).
  • Modify the scaffold to enhance solubility (e.g., introduce sulfonate groups) and retest efficacy .

What chromatographic techniques are optimal for purifying this compound from complex reaction mixtures?

Category: Basic
Methodological Answer:

  • Prep-HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for high-resolution separation .
  • Flash chromatography : Employ silica gel with a hexane/ethyl acetate (7:3) eluent for cost-effective purification .
  • Validate purity via melting point analysis and HPLC-UV (λ = 254 nm) .

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